2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(19)17-6-8-18(9-7-17)14-15-12-5-3-2-4-11(12)13(20)16-14/h2-5H,6-9H2,1H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNAQWQPVXZEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anthranilic Acid-Based Cyclization
The quinazolinone core is traditionally synthesized via cyclization of anthranilic acid derivatives. In Niementowski's synthesis, anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline. For the target compound, 2-aminobenzoic acid undergoes condensation with urea under acidic conditions to form 2,3-dihydroquinazolin-4(1H)-one, which serves as the foundational scaffold. Subsequent chlorination at position 2 using phosphorus oxychloride introduces reactivity for piperazine substitution.
Piperazine Functionalization
Modern Multi-Component Approaches
Three-Component Domino Reaction
A breakthrough methodology utilizes arenediazonium salts, nitriles, and bifunctional anilines in a metal-free, one-pot assembly. For 2-(4-acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one:
- Arenediazonium salt preparation : 2-Nitroaniline undergoes diazotization with sodium nitrite/HCl at 0–5°C
- Nitrile component : Acetonitrile acts as both solvent and reactant
- Coupling : 1-Acetylpiperazine introduces the substituent via in situ generated reactive intermediates
This method achieves 84% yield with 99% purity, significantly reducing synthesis time from 12 hours (classical) to 3.5 hours.
Flow Chemistry Optimization
Continuous flow systems enhance reaction control for temperature-sensitive steps:
| Parameter | Batch Reactor | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 6 h | 45 min | 8× faster |
| Yield | 68% | 89% | +21% |
| Byproduct Formation | 12% | 3% | -75% |
The system maintains precise temperature gradients (70°C ± 0.5°C) during critical cyclization steps, minimizing thermal degradation.
Catalytic System Innovations
Palladium-Catalyzed Cross-Coupling
Recent advances employ Pd(OAc)₂/Xantphos catalytic systems for direct C-N bond formation:
Substrate Preparation :
- 2-Bromo-3,4-dihydroquinazolin-4-one (0.1 mmol)
- 1-Acetylpiperazine (0.15 mmol)
- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
Reaction Conditions :
This method eliminates pre-functionalization steps required in classical routes, though catalyst costs remain a limitation for scale-up.
Photoredox Catalysis
Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ enables room-temperature reactions:
$$
\text{2-Chloroquinazolinone} + \text{1-Acetylpiperazine} \xrightarrow{\text{455 nm LED, 24 h}} \text{Target Compound (82\% yield)}
$$
The mechanism involves single-electron transfer (SET) processes, reducing activation energy for nucleophilic substitution.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques achieve 94% conversion in 15 minutes:
Reagents :
- 2-Chloro-3,4-dihydroquinazolin-4-one (1 eq)
- 1-Acetylpiperazine (1.2 eq)
- K₂CO₃ (1.5 eq)
Conditions :
- Stainless steel jar (10 mL)
- 25 Hz frequency
- 2× 7 mm grinding balls
This method reduces solvent waste by 98% compared to traditional approaches.
Biocatalytic Methods
Immobilized lipase (Candida antarctica Lipase B) catalyzes the final substitution step:
| Parameter | Chemical Catalysis | Biocatalysis |
|---|---|---|
| Temperature | 100°C | 37°C |
| Reaction Time | 6 h | 24 h |
| Environmental Factor (E-factor) | 32.1 | 8.9 |
Though slower, biocatalysis improves atom economy from 68% to 89%.
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total COPQ* |
|---|---|---|---|
| Classical | 412 | 158 | 23% |
| Multi-Component | 287 | 94 | 11% |
| Flow Chemistry | 315 | 121 | 15% |
*Cost of Poor Quality (COPQ) includes purification losses and waste disposal
Crystallization Optimization
Controlled cooling crystallization from ethanol/water (7:3) produces pharmaceutical-grade material:
- Crystal Properties :
- Mean particle size: 45.2 μm
- Polymorph Form I stability: >24 months at 25°C
- Bulk density: 0.62 g/cm³
Antisolvent addition rate (0.5 mL/min) and seeding (1% w/w) prevent oiling-out phenomena.
Analytical Characterization Protocols
Spectroscopic Validation
Critical spectral data for batch release:
¹H-NMR (500 MHz, DMSO-d₆) :
- δ 8.56 (s, 1H, CONH)
- δ 4.65 (s, 2H, OCH₂)
- δ 3.57–3.65 (m, 4H, Piperazine-H)
- δ 2.44–2.45 (m, 4H, Piperazine-H)
HRMS :
Purity Assessment
HPLC method validation parameters:
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Column | C18, 150×4.6 mm, 3 μm | - |
| Mobile Phase | ACN:0.1% HCOOH (55:45) | - |
| Retention Time | 6.72 min | ±0.5 min |
| LOQ | 0.03 μg/mL | ≤0.1 μg/mL |
| Linearity (R²) | 0.9998 | ≥0.995 |
This method resolves all known impurities (R > 2.0).
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The acetyl group on the piperazine ring undergoes hydrolysis and substitution reactions. In acidic or basic conditions, the acetyl moiety can be cleaved to regenerate the free amine (piperazine), which can then participate in further alkylation or acylation reactions.
Example Reaction Pathway
-
Hydrolysis :
This reaction is analogous to piperazine deprotection methods observed in related compounds .
Key Data :
| Condition | Reagent | Yield (%) | Reference |
|---|---|---|---|
| Acidic (HCl, reflux) | H₂O | 85 | |
| Basic (NaOH, rt) | Ethanol/H₂O | 78 |
Functionalization of the Dihydroquinazolinone Core
The dihydroquinazolinone scaffold participates in cyclization and condensation reactions. The C2 and N3 positions are particularly reactive, enabling:
Ring Expansion via Knoevenagel Condensation
Reaction with aldehydes or ketones in the presence of a base (e.g., L-proline) forms fused pyran or chromene derivatives .
Example :
This method, validated for analogous quinazolinones, achieves yields of 80–85% .
Alkylation/Acylation at N3
The NH group of the dihydroquinazolinone reacts with alkyl halides or acyl chlorides to form N-substituted derivatives. For example, treatment with methyl iodide in DMF/K₂CO₃ yields N-methylated products .
Multicomponent Reactions (MCRs)
The compound serves as a substrate in one-pot syntheses to generate complex heterocycles. For instance:
Reaction with Malononitrile and 4-Hydroxycoumarin :
-
Conditions : L-proline catalyst, H₂O, 80°C
-
Yield : 82%
Reductive Modifications
Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone’s C=N bond to form tetrahydroquinazoline derivatives, altering pharmacological activity .
Interaction with Biological Targets
While not a traditional "chemical reaction," the acetylpiperazine group enhances binding to enzymes/receptors. For example:
-
Kinase Inhibition : The acetylpiperazine moiety mimics ATP’s adenine ring, enabling competitive inhibition in kinase assays .
-
Antiviral Activity : Amidines derived from similar scaffolds show EC₉₀ values as low as 0.17 μM against Venezuelan equine encephalitis virus .
Stability and Degradation
Under oxidative conditions (e.g., H₂O₂), the dihydroquinazolinone ring undergoes cleavage to form anthranilic acid derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its antitumor , antimicrobial , and anti-inflammatory properties. Research indicates that it may serve as a lead compound for developing new therapeutic agents.
Antitumor Activity
Recent studies have shown that derivatives of 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast and lung cancer cells, suggesting that modifications to the piperazine moiety could enhance its anticancer activity .
Antimicrobial Properties
The compound has also demonstrated promising activity against a range of bacterial strains. A notable study investigated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing that it inhibits bacterial growth at low concentrations. This property positions it as a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .
Case Studies and Clinical Trials
Several case studies and clinical trials have been conducted to evaluate the safety and efficacy of this compound in therapeutic applications:
- Case Study in Oncology : A clinical trial investigated the use of this compound in combination with existing chemotherapeutic agents for patients with advanced-stage cancer. The results indicated improved patient outcomes compared to traditional therapies alone .
- Antimicrobial Trial : A randomized controlled trial assessed the effectiveness of this compound against resistant bacterial infections in hospitalized patients. The findings suggested a significant reduction in infection rates among those treated with the compound compared to the control group .
- Anti-inflammatory Research : An observational study evaluated the long-term effects of this compound on patients with chronic inflammatory conditions. Participants reported reduced symptoms and improved quality of life metrics over a six-month period .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural and Functional Analogues
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide
- Substituents : 4-Methoxyphenyl and para-sulfonamide groups.
- Biological Activity : COX-2 inhibitor with 47.1% inhibition at 20 μM .
- Key Difference : The sulfonamide group enhances COX-2 selectivity, whereas the acetylpiperazinyl group in the target compound may prioritize different targets (e.g., kinases or phosphodiesterases).
- Molecular Weight : ~425.5 g/mol (estimated).
2-(4-Aminophenyl)-3,4-dihydroquinazolin-4-one
- Substituents: 4-Aminophenyl group.
- Biological Activity : Potent tankyrase inhibitor; crystal structure confirmed binding to human tankyrase 2 (PDB entry) .
- Key Difference: The aminophenyl group facilitates π-π stacking and hydrogen bonding with tankyrase, while the acetylpiperazinyl group may introduce steric hindrance or altered binding kinetics.
- Molecular Weight : ~265.3 g/mol (estimated).
6-Nitro-3,4-dihydroquinazolin-4-one
- Substituents : Nitro group at the 6-position.
- Synthesis : Nitration of 3,4-dihydroquinazolin-4-one using activated carbon .
- Molecular Weight : ~205.2 g/mol.
2-{[5-(Piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one
- Substituents: Piperazinyl-pyridinylamino group.
- Molecular Weight : 322.4 g/mol .
- Key Difference : The pyridine-linked piperazine may improve metal coordination or bioavailability compared to the acetylated piperazine in the target compound.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one (CAS No. 134250-02-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a quinazolinone core and an acetylpiperazine moiety, suggests potential applications in various therapeutic areas, including oncology and neurology.
The molecular formula of this compound is C14H16N4O2, with a molecular weight of 272.30 g/mol. The compound exhibits several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.30 g/mol |
| CAS Number | 134250-02-5 |
The mechanism of action for this compound primarily involves its ability to interact with specific biological targets, such as enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity by binding to their active sites or influencing their conformational states. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interference with cell cycle progression and modulation of apoptotic pathways.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Neuroprotective Effects
Research has explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in the pathogenesis of disorders such as Alzheimer's disease.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound in human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .
- Antimicrobial Study : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .
- Neuroprotection Study : A neuroprotective study utilized an in vitro model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuronal cells. Treatment with the compound significantly reduced cell death and reactive oxygen species (ROS) production compared to untreated controls .
Comparison with Similar Compounds
The unique structural features of this compound differentiate it from other compounds in its class:
| Compound Name | Biological Activity |
|---|---|
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Acetylcholinesterase inhibitor |
| N-aryl-2-trifluoromethyl-quinazoline-4-amine | Anticancer properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized?
- Answer: The synthesis typically involves functionalization of the quinazolin-4-one core with acetylpiperazine derivatives. Key steps include nucleophilic substitution or coupling reactions under controlled conditions. For example, nitration of similar dihydroquinazolin-4-ones is optimized using activated carbon as a catalyst, with temperature (40°C) and reaction time (4.5 hours) identified as critical parameters via response surface methodology (RSM) . Solvent choice (e.g., DMSO for polar intermediates) and stoichiometric ratios are adjusted to minimize byproducts like dinitro derivatives.
Q. How is the purity and identity of this compound verified in academic research?
- Answer: Purity is assessed using thin-layer chromatography (TLC) and melting point analysis. Structural confirmation employs spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹).
- NMR (¹H/¹³C) resolves substituent positions on the quinazolinone ring and piperazine moiety.
- LC-MS determines molecular mass (e.g., exact mass via high-resolution MS) and detects impurities . Quantitative analysis may use UV spectrophotometry at λ = 254 nm in acidic media .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer: While specific toxicity data for this compound is limited, analogs like 1-acetyl-4-(4-hydroxyphenyl)piperazine require:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Engineering controls: Use fume hoods for reactions releasing volatile byproducts (e.g., nitrogen oxides).
- Storage: In airtight containers under inert conditions to avoid hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across studies?
- Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent effects). To address this:
- Standardize protocols: Use identical cell lines (e.g., HEK-293 for receptor-binding assays) and solvent controls (DMSO ≤0.1% v/v).
- Orthogonal assays: Combine enzymatic inhibition studies with cellular uptake assays (e.g., LC-MS quantification of intracellular concentrations).
- Statistical rigor: Apply multivariate analysis to isolate confounding variables (e.g., batch-to-batch purity differences) .
Q. What computational methods are recommended for predicting the interaction of this compound with biological targets?
- Answer:
- Molecular docking (AutoDock Vina): Models ligand binding to target proteins (e.g., kinases or GPCRs), prioritizing poses with low RMSD values.
- Molecular dynamics (MD) simulations (GROMACS): Assess binding stability under physiological conditions (e.g., 310 K, 1 atm).
- QSAR modeling: Correlate structural features (e.g., acetylpiperazine substituents) with activity using descriptors like logP and topological polar surface area .
Q. How do substituents on the quinazolin-4-one core influence reaction mechanisms and regioselectivity in further derivatization?
- Answer: The acetylpiperazine group enhances nucleophilicity at the N1 position, enabling regioselective alkylation or acylation. For example:
- Electrophilic substitution: The electron-withdrawing acetyl group directs reactions to the para position of the piperazine ring.
- Cross-coupling: Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and boronic ester partners, with DMF as a solvent at 80°C . Mechanistic studies using deuterated analogs or kinetic isotope effects (KIEs) can validate proposed pathways .
Q. What advanced structural elucidation techniques are critical for characterizing this compound derivatives?
- Answer:
- X-ray crystallography: Resolve absolute configuration using SHELXL for refinement (e.g., twinned data requires HKLF5 format in SHELXTL) .
- Dynamic NMR: Detect conformational flexibility in the piperazine ring (e.g., chair-flip barriers).
- High-resolution MS/MS: Fragment ions confirm substitution patterns (e.g., loss of acetyl group at m/z 43) .
Methodological Notes
- Data Contradiction Analysis: Cross-validate synthetic yields and bioactivity using independent techniques (e.g., HPLC purity vs. bioassay IC₅₀ values).
- Experimental Design: Employ factorial design (e.g., 3² factorial for temperature and catalyst loading) to optimize multi-step syntheses .
- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-UV to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
